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molecular formula C9H13NO B147263 2-(N-Methylanilino)ethanol CAS No. 93-90-3

2-(N-Methylanilino)ethanol

Cat. No. B147263
M. Wt: 151.21 g/mol
InChI Key: VIIZJXNVVJKISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)CN(C)c1ccc(C(O)(C(F)(F)F)C(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:15][N:16]([c:17]1[cH:18][cH:19][c:20]([C:21]([OH:22])([C:23]([F:24])([F:25])[F:26])[C:27]([F:28])([F:29])[F:30])[cH:31][cH:32]1)[CH2:33][C:34]([O:35][CH2:36][CH3:37])=[O:38].[CH3:1][N:2]([CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[CH3:1][N:2]([CH2:3][CH2:4][OH:5])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1

Inputs

Step One
Name
CCOC(=O)CN(C)c1ccc(C(O)(C(F)(F)F)C(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)CN(C)c1ccc(C(O)(C(F)(F)F)C(F)(F)F)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)CN(C)c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CN(CCO)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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